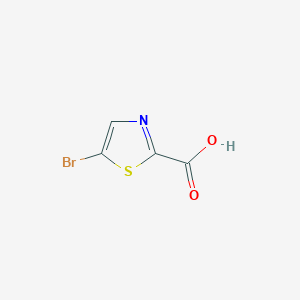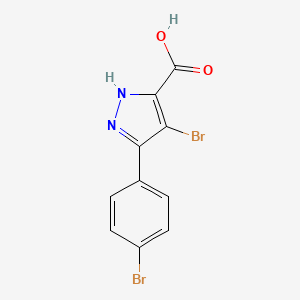
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of a pyrazoline derivative includes a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The specific structure of “4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid” would include bromine and carboxylic acid functional groups, but without the exact structure, it’s difficult to provide more details.Chemical Reactions Analysis
Pyrazoline derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific reactions of “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 4-Bromophenylacetic acid, a related compound, is a white solid with a honey-like odor . Its melting point is 118 °C .Wirkmechanismus
The mechanism of action of 4-BPCA is not yet fully understood. However, it is believed that 4-BPCA is able to modulate biological processes by acting as a competitive inhibitor of certain enzymes involved in the production of certain proteins. In particular, 4-BPCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. Additionally, 4-BPCA has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are important mediators of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BPCA have been studied extensively. 4-BPCA has been found to modulate the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes has been found to reduce inflammation, which has potential therapeutic applications in the treatment of certain diseases, such as cancer and rheumatoid arthritis. Additionally, 4-BPCA has been found to modulate the activity of other enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase, which are involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
4-BPCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable under a wide range of conditions. Additionally, it is non-toxic and non-volatile, making it safe to handle and use in laboratory experiments. However, 4-BPCA is also limited in its use in laboratory experiments, as it is not soluble in water and is
Wissenschaftliche Forschungsanwendungen
4-BPCA has been studied extensively for its ability to modulate biological processes. Its potential use in drug development and disease treatment has been explored. 4-BPCA has been used in the synthesis of various other compounds, such as 4-bromophenylpyrazole-5-carboxylic acid esters and 4-bromophenylpyrazole-5-carboxylic acid amides. These compounds have been studied for their potential use as anti-inflammatory agents, anticonvulsants, and antifungal agents. 4-BPCA has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, 4-BPCA has been used in the synthesis of a variety of other compounds, such as 4-bromophenylpyrazole-5-carboxylic acid derivatives, which have been studied for their potential use as anti-cancer agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLYQTRCABXQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)


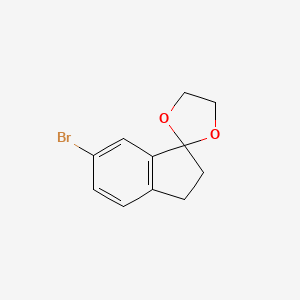
![1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine](/img/structure/B1439354.png)
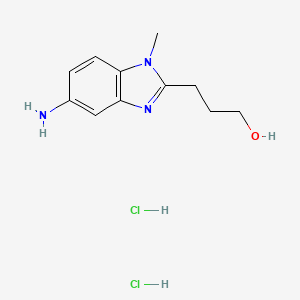
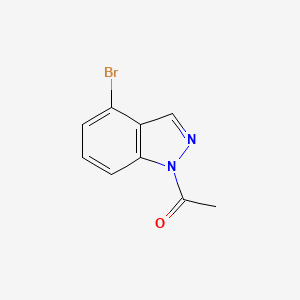
![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)



